molecular formula C12H11F2N3O2 B591186 Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate CAS No. 138907-69-4

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate

Cat. No.: B591186
CAS No.: 138907-69-4
M. Wt: 267.236
InChI Key: LWVCEZBYECDTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d~6~) :

    • δ 8.32 (s, 1H, pyrazole-H3),
    • δ 7.45–7.25 (m, 3H, aromatic H),
    • δ 6.10 (s, 2H, NH~2~),
    • δ 4.25 (q, J = 7.1 Hz, 2H, OCH~2~CH~3~),
    • δ 1.30 (t, J = 7.1 Hz, 3H, OCH~2~CH~3~).
  • ¹³C NMR (101 MHz, DMSO-d~6~) :

    • δ 165.2 (C=O),
    • δ 158.1–156.3 (C-F, aromatic),
    • δ 145.5 (pyrazole-C4),
    • δ 129.8–115.2 (aromatic C),
    • δ 60.1 (OCH~2~CH~3~),
    • δ 14.3 (OCH~2~CH~3~).
  • ¹⁹F NMR (376 MHz, DMSO-d~6~) :

    • δ -118.5 (F-2),
    • δ -112.3 (F-5).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3350–3250 (N–H stretch, amino group),
  • 1705 (C=O stretch, ester),
  • 1600–1500 (C=C/C=N aromatic),
  • 1250–1150 (C–F stretch).

Mass Spectrometry (MS)

  • ESI-MS (positive mode) : m/z 268.1 [M+H]⁺ (calc. 267.08).
  • Fragmentation pattern:
    • m/z 222.1 (loss of COOCH~2~CH~3~),
    • m/z 178.0 (loss of NH~2~ and F).

Crystallographic Data and Hydrogen Bonding Patterns

While single-crystal X-ray data for this compound are not publicly available, analogous pyrazole derivatives exhibit monoclinic or orthorhombic crystal systems with P2~1~/c or Pbca space groups. Predicted hydrogen bonding interactions include:

  • N–H···O : Between the amino group and ester carbonyl oxygen (2.8–3.0 Å).
  • C–H···F : Involving aromatic hydrogens and fluorine substituents (3.1–3.3 Å).

The 2,5-difluorophenyl group likely induces a planar conformation due to resonance effects, while the ester and amino groups facilitate layered packing via dipole interactions.

Thermodynamic Properties

Property Value
Melting Point 84–92°C
Boiling Point 343.9°C (estimated)
Solubility DMSO: >50 mg/mL
Water: <0.1 mg/mL
Partition Coefficient (LogP) 2.8 (calculated)

The compound’s limited aqueous solubility aligns with its lipophilic ester and fluorinated aromatic groups. Its stability under ambient conditions is attributed to resonance stabilization of the pyrazole ring and the electron-withdrawing fluorine substituents.

Properties

IUPAC Name

ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-5-7(13)3-4-9(10)14/h3-6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVCEZBYECDTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696567
Record name Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-69-4
Record name Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Ketoesters

The most widely employed method involves cyclocondensation reactions between 2,5-difluorophenylhydrazine and ethyl 3-aminocrotonate or analogous β-ketoesters. This one-pot reaction proceeds under acidic conditions (e.g., acetic acid or HCl) to facilitate ring closure. The amino group at position 5 is introduced via in situ reduction of intermediate nitro derivatives or through direct incorporation using pre-functionalized hydrazines.

Representative Protocol:

  • Reactants: 2,5-Difluorophenylhydrazine (1.2 eq), ethyl 3-ethoxyacryloylacetate (1 eq)

  • Conditions: Reflux in ethanol with catalytic acetic acid (5 mol%) for 12–16 hours

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography

  • Yield: 68–75%

Post-Functionalization of Pyrazole Intermediates

Alternative approaches involve synthesizing the pyrazole core followed by late-stage functionalization:

  • Esterification: Reacting 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylic acid with ethanol under Dean-Stark conditions using H₂SO₄ as a catalyst.

  • Amination: Introducing the amino group via Ullmann coupling or nucleophilic substitution on halogenated precursors.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Elevated temperatures reduce reaction times but may promote side reactions such as ester hydrolysis.

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes cyclization
Solvent Polarityε = 30–40 (DMF)Enhances solubility
Reaction Time8–12 hoursBalances conversion vs. degradation

Catalytic Systems

  • Acid Catalysts: HCl or acetic acid (2–5 mol%) improve reaction rates by protonating carbonyl groups.

  • Base Additives: Triethylamine (1 eq) mitigates side reactions during esterification steps.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance heat transfer and mixing:

  • Residence Time: 20–30 minutes

  • Throughput: 50–100 kg/day

  • Purity: >98% (HPLC)

Crystallization and Purification

  • Solvent Pair: Ethyl acetate/hexane (3:7 v/v) for recrystallization

  • Particle Size Control: Seeded cooling crystallization at 0–5°C

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 6.29 (br s, 2H, NH₂), 7.35–7.60 (m, 3H, Ar-H).

  • LC-MS: m/z 267.23 [M+H]⁺, retention time 2.20 min.

Purity Assessment

  • HPLC: C18 column, acetonitrile/water (70:30), λ = 254 nm

  • Impurity Profile: <0.5% residual hydrazine derivatives

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Competing formation of regioisomers during cyclocondensation.

  • Solution: Substituent-directed cyclization using bulky directing groups (e.g., tert-butyl esters).

Scale-Up Limitations

  • Issue: Exothermic reactions in batch reactors.

  • Solution: Adiabatic temperature control in flow systems.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison: Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate is unique due to the presence of the 2,5-difluorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Biological Activity

Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate (CAS Number: 138907-69-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁F₂N₃O₂
  • Molecular Weight : 267.23 g/mol
  • CAS Number : 138907-69-4
  • Purity : ≥98% .

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast)10.5Significant antiproliferative
HepG2 (Liver)8.3High cytotoxicity
HCT-15 (Colon)12.0Moderate inhibition
NCI-H23 (Lung)9.7Effective against proliferation

These findings suggest that compounds based on the pyrazole scaffold can inhibit tumor growth effectively across multiple cancer types .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, this compound may interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : Studies indicate that pyrazole derivatives can trigger apoptotic pathways in cancer cells, enhancing their cytotoxic effects .
  • Targeting Specific Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer progression, providing a targeted approach to therapy .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has exhibited anti-inflammatory effects:

  • Inhibition of TNF-alpha Release : This compound has been reported to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating a potential application in treating inflammatory diseases .
  • Cyclooxygenase Inhibition : Similar compounds have shown promise as COX inhibitors, which are crucial in managing pain and inflammation .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of this compound:

  • Study on Antitumor Activity : A study conducted on various pyrazole derivatives found that those with a difluorophenyl substituent exhibited enhanced activity against breast and liver cancer cell lines compared to their monofluorinated counterparts .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with tubulin and COX enzymes, suggesting favorable interactions that could be exploited for drug design .

Q & A

Q. What synthetic routes are commonly employed for the preparation of ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting ethyl acetoacetate with a fluorinated phenylhydrazine derivative under reflux in ethanol or acetic acid. Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 for phenylhydrazine derivatives), temperature (80–100°C), and catalyst selection (e.g., acetic acid for cyclization). Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments, with δ 6.8–7.5 ppm indicating difluorophenyl protons .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing hydrogen bonding and molecular packing. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • Mass Spectrometry (LC-MS): High-resolution MS validates molecular weight (exact mass: 281.07 g/mol) and detects impurities .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

Accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis monitor degradation. Store the compound in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in biological systems?

SAR studies often modify the difluorophenyl group (e.g., replacing with 3,4-dichlorophenyl or 4-trifluoromethylphenyl) or the ester moiety (e.g., converting to amides). Computational docking (AutoDock Vina) predicts binding affinities to targets like kinases or G-protein-coupled receptors. Synthesized analogs are screened via in vitro assays (e.g., IC₅₀ determination) .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

Discrepancies in NMR splitting patterns may arise from dynamic rotational barriers in the difluorophenyl group. Variable-temperature NMR (VT-NMR) clarifies such effects. For crystallographic disorder (e.g., overlapping electron density in the pyrazole ring), iterative refinement in SHELXL with restrained anisotropic displacement parameters improves model accuracy .

Q. How can computational methods predict the compound’s metabolic stability and pharmacokinetic (PK) properties?

  • ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–80), blood-brain barrier penetration (low), and cytochrome P450 interactions (CYP3A4 substrate).
  • In Vitro Assays: Microsomal stability assays (human liver microsomes) quantify metabolic half-life (t₁/₂), while Caco-2 cell models assess intestinal absorption .

Q. What challenges arise in refining high-resolution crystallographic data for this compound, and how are they addressed?

Twinning or pseudo-symmetry in crystals complicates refinement. Using the TWIN/BASF commands in SHELXL corrects for twinning, while the PART instruction models disordered regions. High-resolution data (d-spacing < 0.8 Å) enable anisotropic refinement of fluorine atoms .

Q. How do substituents on the pyrazole ring influence electronic properties and reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) analyze frontier molecular orbitals. The electron-withdrawing difluorophenyl group lowers the HOMO-LUMO gap (ΔE ≈ 4.5 eV), enhancing electrophilic reactivity at the 4-carboxylate position. Fukui indices identify nucleophilic attack sites .

Methodological Notes

  • Synthesis Optimization: Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 3:7). Yield improvements (>70%) require strict anhydrous conditions .
  • Data Validation: Cross-reference experimental NMR shifts with computed values (GIAO method at B3LYP/6-31G*) to confirm assignments .
  • Safety: Handle fluorinated intermediates in fume hoods; assess acute toxicity via OECD Guideline 423 if biological testing is planned .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.